N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS: 297150-41-5) is a piperazine-acetamide derivative with a molecular formula of C₁₉H₁₈Cl₂F₃N₃O and a molar mass of 440.27 g/mol . Its structure comprises a 2-chloro-5-(trifluoromethyl)phenyl group linked to an acetamide backbone and a 4-(3-chlorophenyl)piperazine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurotransmitter receptors, particularly dopamine and serotonin receptors, where piperazine derivatives are common pharmacophores .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O/c20-14-2-1-3-15(11-14)27-8-6-26(7-9-27)12-18(28)25-17-10-13(19(22,23)24)4-5-16(17)21/h1-5,10-11H,6-9,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZDURBYVJJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClF3N3O
- Molecular Weight : 393.81 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at certain serotonin receptors, which could explain its potential use in treating psychiatric disorders. Additionally, its structural components suggest possible interactions with other targets involved in neuropharmacology.
Antipsychotic Effects
Several studies have investigated the antipsychotic potential of compounds similar to this compound. For instance, compounds with similar piperazine structures have shown efficacy in reducing symptoms of schizophrenia in animal models. The mechanism is believed to involve modulation of dopaminergic and serotonergic systems.
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study on Antipsychotic Activity
A study published in a peer-reviewed journal evaluated the antipsychotic effects of a related compound in a rodent model. The results indicated a significant reduction in hyperactivity and stereotypic behaviors, suggesting that the compound may effectively mitigate psychotic symptoms through modulation of serotonin receptors .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties, where this compound was tested against various pathogens. The findings revealed that the compound exhibited potent antibacterial activity with low toxicity to human cells, indicating its potential as a therapeutic agent for bacterial infections .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The pharmacological profile of piperazine-acetamide derivatives is highly sensitive to substitutions on the phenyl ring attached to the piperazine. Key analogs include:
Structural Insights :
Modifications to the Acetamide Backbone
Replacing the acetamide linker or its substituents significantly impacts activity:
Pharmacological Data Comparison
Limited quantitative data are available for the target compound, but analogs provide insights:
Key Observations :
- The thiazole-carboxamide analog shows potent kinase inhibition (IC₅₀ = 40.49 nM), suggesting that piperazine-acetamide derivatives with rigid heterocycles may favor kinase targeting over neurotransmitter receptors.
- The target compound’s lack of a heterocyclic moiety (e.g., thiazole) likely shifts its activity toward GPCRs rather than kinases .
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a chlorophenyl-substituted piperazine intermediate with a trifluoromethylphenyl acetamide precursor. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or THF under inert atmosphere .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to acetamide) and reaction temperature (40–60°C) to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
